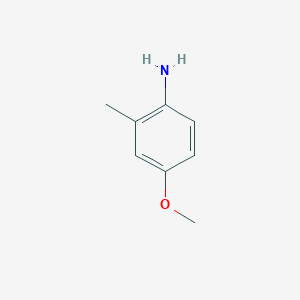

4-Methoxy-2-methylaniline

Description

Properties

IUPAC Name |

4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGNLUSBENXDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3C6H3(NH2)OCH3, C8H11NO | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020349 | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or brick red liquid. (NTP, 1992), Solid or brick-red liquid; [CAMEO] Colorless or brown liquid; mp = 13-14 deg C; [MSDSonline] | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

478 to 480 °F at 760 mmHg (NTP, 1992), 248.5 °C | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 230 °F (NTP, 1992), Flash Point > 230 °F | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ethanol | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.065 (NTP, 1992) - Denser than water; will sink, 1.065 @ 25 °C | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | m-Cresidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5877 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from ligroin | |

CAS No. |

102-50-1 | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Cresidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0E8Y56GUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55 to 57 °F (NTP, 1992), 29.5 °C | |

| Record name | M-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20054 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7097 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-2-methylaniline (CAS: 102-50-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxy-2-methylaniline, a versatile chemical intermediate with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details the compound's core properties, synthesis, purification, and key experimental protocols, with a focus on its utility in research and drug development.

Core Properties of this compound

This compound, also known as m-cresidine, is a substituted aniline (B41778) that serves as a critical building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a methoxy (B1213986) and a methyl group on the aniline ring, imparts specific electronic and steric properties that are leveraged in targeted molecular design.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 102-50-1[2] |

| Common Synonyms | 2-Methyl-p-anisidine, m-Cresidine, 4-Methoxy-o-toluidine, 2-Amino-5-methoxytoluene, 4-Amino-3-methylanisole[2][3][4] |

| Molecular Formula | C₈H₁₁NO[2] |

| Molecular Weight | 137.18 g/mol [2] |

| InChI | 1S/C8H11NO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,9H2,1-2H3[2] |

| InChI Key | CDGNLUSBENXDGG-UHFFFAOYSA-N[2] |

| SMILES | COc1ccc(N)c(C)c1[2] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical Form | Liquid | [2] |

| Appearance | White to Brown powder to lump, Pale purple to purple (Liquid) | [5][6] |

| Melting Point | 13-14 °C | [2][7] |

| Boiling Point | 248-249 °C | [2] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.565 | [2] |

| Flash Point | 109 °C (closed cup) | [2] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 21.5 °C) | [8] |

| logP (Octanol-Water Partition Coefficient) | 1.23 | [9] |

Spectroscopic Data

While specific spectra are best obtained experimentally, typical spectroscopic data for this compound are consistent with its structure. Purity is often assessed by ¹H NMR, with an expected consistency with the chemical structure for a purity of ≥98.0%.[5]

Safety and Handling

Proper handling of this compound is crucial due to its potential health hazards. Always consult the material safety data sheet (MSDS) before use.

GHS Classifications

-

Skin Irritation (Category 2)[2]

-

Eye Irritation (Category 2)[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[2]

-

Suspected of causing cancer [3]

Hazard and Precautionary Statements

| Type | Code | Statement | Reference(s) |

| Hazard | H315 | Causes skin irritation. | [10] |

| H319 | Causes serious eye irritation. | [10] | |

| H335 | May cause respiratory irritation. | [10] | |

| H351 | Suspected of causing cancer. | [3] | |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |

| P270 | Do not eat, drink or smoke when using this product. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [11] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Eyeshields[2]

-

Hand Protection: Gloves[2]

-

Respiratory Protection: Dust mask type N95 (US) or type ABEK (EN14387) respirator filter[2]

Synthesis and Purification

The synthesis of this compound typically proceeds through a two-step process starting from 4-methoxytoluene.

References

- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 4-methoxy-2-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. US3221062A - Nitration process - Google Patents [patents.google.com]

- 7. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US10889539B2 - Aniline purification process - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

An In-depth Technical Guide on the Physicochemical Properties of m-Cresidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresidine, systematically known as 4-methoxy-2-methylaniline, is an aromatic amine with the chemical formula C₈H₁₁NO.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments.[1] A thorough understanding of its physicochemical properties is fundamental for professionals in chemical synthesis, materials science, and toxicology. These properties govern the compound's reactivity, solubility, formulation, and biological interactions, making them critical for process optimization, safety assessments, and the development of new applications.

This technical guide provides a comprehensive overview of the core physicochemical properties of m-Cresidine, details the experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

The essential physicochemical data for m-Cresidine are summarized below. These values are critical for predicting its behavior in various chemical and biological environments.

General and Physical Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₈H₁₁NO | - | [1] |

| Molecular Weight | 137.18 | g/mol | [1] |

| Appearance | Dark brown liquid / Crystals or brick red liquid | - | [1][2] |

| Melting Point | 13 - 14 | °C | [2] |

| Boiling Point | 248 - 249 | °C (at 760 mmHg) | [1][2] |

| Density | 1.065 | g/cm³ (at 25 °C) | [1] |

| Vapor Pressure | 0.02 | mmHg | [1] |

| Flash Point | 124 | °C | [2] |

| Refractive Index | 1.5647 | (at 20 °C) | [1] |

Solubility and Partitioning

| Property | Value | Units | Reference(s) |

| Water Solubility | Insoluble | - | [3] |

| Solubility in Organics | Soluble in alcohol and ether | - | [3] |

| LogP (n-octanol/water) | 1.23 | - | [1] |

Experimental Protocols

The accurate determination of physicochemical properties requires standardized experimental methodologies. Below are detailed protocols for key parameters relevant to m-Cresidine.

Determination of Melting Point (Capillary Method)

-

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions to a liquid.[4]

-

Methodology:

-

A small amount of finely powdered m-Cresidine is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[4]

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded.[4] The melting point is reported as this range.[4]

-

Determination of Boiling Point (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology:

-

A sample of m-Cresidine is placed in a distillation flask with a few boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

-

Determination of n-Octanol/Water Partition Coefficient (LogP)

-

Principle: The Shake Flask method is a standard technique for determining the LogP value. It measures the equilibrium distribution of a compound between n-octanol and water, representing its lipophilicity.

-

Methodology:

-

A known amount of m-Cresidine is dissolved in a mixture of pre-saturated n-octanol and water in a separatory funnel.

-

The funnel is shaken to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of m-Cresidine in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[4]

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of this value.[4]

-

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the initial physicochemical characterization of an aromatic amine like m-Cresidine.

References

In-Depth Technical Guide to the Safety of 4-Methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of 4-Methoxy-2-methylaniline (CAS No. 102-50-1), also known as m-Cresidine. The information is intended for researchers, scientists, and professionals in drug development who handle or utilize this chemical in their work. This document details its physicochemical properties, toxicological data, handling and storage procedures, and emergency measures, with a focus on experimental protocols and mechanistic insights.

Chemical and Physical Properties

This compound is a synthetic aromatic amine.[1] Its physical and chemical characteristics are crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Crystals or brick red liquid | [3] |

| Melting Point | 13-14 °C (lit.) | [2] |

| Boiling Point | 248-249 °C (lit.) | [2] |

| Density | 1.065 g/mL at 25 °C (lit.) | |

| Flash Point | >110 °C (>230 °F) | [2] |

| Water Solubility | Insoluble | [2] |

| Vapor Pressure | 0.023 mmHg at 25°C | [2] |

| Refractive Index | n20/D 1.565 (lit.) |

Toxicological Profile

The toxicological profile of this compound has been evaluated for various endpoints, including acute toxicity, irritation, and carcinogenicity.

Acute Toxicity

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[4]

Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

A standardized protocol for assessing the skin irritation potential of a substance, such as that outlined in OECD Guideline 404, would involve the following steps:[5]

-

Test Animals: Healthy, young adult albino rabbits are typically used.[5]

-

Dosage and Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²). The site is then covered with a semi-occlusive dressing.[6]

-

Exposure Duration: The exposure period is typically 4 hours.[6]

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6]

-

Scoring: The severity of the skin reactions is scored according to a standardized system (e.g., Draize scoring).[7]

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema over a specified period.[6]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

A typical protocol for assessing eye irritation, following OECD Guideline 405, would be as follows:[8]

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Dosage and Instillation: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.[9]

-

Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 24, 48, and 72 hours after instillation.[9]

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.[8]

-

Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed ocular reactions.[9]

Mutagenicity

Technical-grade m-Cresidine was reported to be not mutagenic to Salmonella typhimurium or Escherichia coli.[10]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A general protocol involves:[11]

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella) are used.[12]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[12] This is important as some chemicals only become mutagenic after being metabolized.[13]

-

Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal medium lacking the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow and form colonies on the minimal medium. The number of revertant colonies is counted and compared to the control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.[12]

Carcinogenicity

A bioassay of technical-grade m-Cresidine was conducted by the National Cancer Institute (NCI).[14] Under the conditions of the bioassay, m-cresidine was found to be carcinogenic in Fischer 344 rats, causing papillary transitional-cell carcinomas of the urinary bladder in both sexes.[14][15] The evidence for carcinogenicity in B6C3F1 mice was not convincing.[14][15] The International Agency for Research on Cancer (IARC) has classified m-Cresidine in Group 3: "Not classifiable as to its carcinogenicity to humans".

Experimental Protocol: NCI Carcinogenesis Bioassay [14]

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: The test substance, m-Cresidine in corn oil, was administered by gavage five days a week.

-

Dosages:

-

Rats: 0.08 g/kg/day (low dose) and 0.16 g/kg/day (high dose).

-

Mice: Time-weighted average dosages of 0.06 g/kg/day (low dose) and 0.11 g/kg/day (high dose).

-

-

Duration:

-

Rats were dosed for 77 weeks, followed by a 32-33 week observation period.

-

Mice were dosed for 53 weeks, followed by an observation period of up to 41 weeks.

-

-

Control Groups: For each species, there were 50 untreated controls of each sex and 25 vehicle (corn oil) controls of each sex.

-

Observations: Animals were observed for clinical signs of toxicity and survival. At the end of the study, a complete necropsy was performed, and tissues were examined histopathologically.

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms underlying the toxicity of this compound are not fully elucidated. However, like other aromatic amines, its toxicity is likely linked to its metabolic activation into reactive electrophilic intermediates.[13]

Metabolic Activation Pathway

Caption: Proposed metabolic activation pathway of this compound.

The initial step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes.[13] This can lead to the formation of a reactive N-hydroxy arylamine intermediate. This electrophilic species can then covalently bind to nucleophilic sites on cellular macromolecules such as DNA and proteins, forming adducts. DNA adduct formation can lead to mutations and initiate the process of carcinogenesis. Alternatively, the reactive intermediate can be detoxified through Phase II conjugation reactions, such as glucuronidation or sulfation, leading to more water-soluble metabolites that can be excreted.[16]

Hazard Identification and Classification

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

Risk and Safety Phrases (Globally Harmonized System):

-

R36/37/38: Irritating to eyes, respiratory system and skin.[2]

-

R40: Limited evidence of a carcinogenic effect.[9]

-

R45: May cause cancer.[9]

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9]

-

S36/37/39: Wear suitable protective clothing, gloves and eye/face protection.[2]

-

S45: In case of accident or if you feel unwell, seek medical advice immediately (show the label where possible).[2]

-

S53: Avoid exposure - obtain special instructions before use.[2]

Handling, Storage, and Emergency Procedures

5.1. Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wear appropriate personal protective equipment:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

5.2. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

-

The substance may be light and air-sensitive.[2]

5.3. First-Aid Measures

-

After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

5.4. Spill and Disposal Procedures

-

Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Response Workflow

Caption: A general workflow for responding to a spill or exposure incident.

This guide is intended to provide a comprehensive summary of the available safety information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and regulatory safety protocols when handling this chemical.

References

- 1. parchem.com [parchem.com]

- 2. This compound [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound, 25G | Labscoop [labscoop.com]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. eCFR :: 16 CFR 1500.42 -- Test for eye irritants. [ecfr.gov]

- 10. meta- and para-Cresidine (IARC Summary & Evaluation, Volume 27, 1982) [inchem.org]

- 11. aniara.com [aniara.com]

- 12. bulldog-bio.com [bulldog-bio.com]

- 13. This compound|High-Purity Research Chemical [benchchem.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Bioassay of m-Cresidine for possible carcinogenicity (CAS No. 102-50-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectral Data of 2-Methyl-p-anisidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-p-anisidine (also known as 4-methoxy-2-methylaniline), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control.

Spectroscopic Data Summary

The structural elucidation of 2-Methyl-p-anisidine is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections present the available quantitative data for each of these methods in a structured format.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.68 | d, J=8.4 Hz | 1H | Ar-H |

| 6.62 | d, J=2.8 Hz | 1H | Ar-H |

| 6.54 | dd, J=8.4, 2.8 Hz | 1H | Ar-H |

| 3.73 | s | 3H | -OCH₃ |

| 3.5 (approx.) | br s | 2H | -NH₂ |

| 2.11 | s | 3H | -CH₃ |

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 152.9 | C-OCH₃ |

| 140.0 | C-NH₂ |

| 121.5 | C-CH₃ |

| 117.5 | Ar-CH |

| 116.5 | Ar-CH |

| 114.9 | Ar-CH |

| 55.8 | -OCH₃ |

| 17.0 | -CH₃ |

IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3430, 3350 | Strong, Sharp | N-H stretch (primary amine) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1620 | Strong | N-H bend (scissoring) |

| 1510 | Strong | C=C stretch (aromatic ring) |

| 1230 | Strong | C-O stretch (aryl ether) |

| 1040 | Medium | C-N stretch (aromatic amine) |

| 810 | Strong | C-H bend (out-of-plane, 1,2,4-trisubstituted) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 137 | 100 | [M]⁺ (Molecular Ion) |

| 122 | 85 | [M - CH₃]⁺ |

| 94 | 30 | [M - CH₃ - CO]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 2-Methyl-p-anisidine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference (δ = 0.00 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is used between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is commonly used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of liquid 2-Methyl-p-anisidine is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

-

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-200).

Visualization of Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a chemical compound such as 2-Methyl-p-anisidine.

4-Methoxy-2-methylaniline molecular weight and formula

This document provides the fundamental physicochemical properties of 4-Methoxy-2-methylaniline, a compound relevant to various research and drug development applications. The following data has been compiled for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The core molecular data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₁NO[1][2][3] |

| Linear Formula | CH₃OC₆H₃(CH₃)NH₂[4] |

| Molecular Weight | 137.18 g/mol [1][2][3] |

| CAS Number | 102-50-1[1][3] |

| EC Number | 203-036-7[1] |

Additional Identifiers

For cross-referencing and database searches, the following identifiers are also pertinent:

| Identifier Type | Identifier |

| Synonyms | 2-Methyl-p-anisidine, m-Cresidine[4] |

| Beilstein Number | 774727 |

| MDL Number | MFCD00007735 |

| PubChem Substance ID | 24896654 |

| InChI Key | CDGNLUSBENXDGG-UHFFFAOYSA-N[2] |

As an AI, I am unable to generate detailed experimental protocols or create visualizations such as Graphviz diagrams. The information provided is based on publicly available data.

References

solubility of 4-Methoxy-2-methylaniline in organic solvents

An In-depth Technical Guide on the Solubility of 4-Methoxy-2-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as m-cresidine, is a key chemical intermediate in the synthesis of various pharmaceuticals and advanced materials.[1] A thorough understanding of its solubility in organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and an analysis of its physicochemical properties relevant to its solubility. Due to the scarcity of direct quantitative data in public literature, this guide also includes solubility information for structurally analogous compounds to provide valuable estimations.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [2][3] |

| Molecular Weight | 137.18 g/mol | [2][3] |

| Appearance | Light brown to very dark red oil/liquid | [2] |

| Melting Point | 13-14 °C | [2][3] |

| Boiling Point | 248-249 °C | [2][3] |

| Density | 1.065 g/mL at 25 °C | [2][3] |

| pKa | 5.05 ± 0.10 (Predicted) | [2] |

| logP (Octanol/Water) | -3.00 | [4] |

Solubility Profile

The solubility of this compound is influenced by its aromatic amine structure, which allows for hydrogen bonding, and its overall molecular structure which lends itself to dissolution in organic solvents.

Aqueous Solubility

The solubility of this compound in water is low. One source indicates a solubility of less than 0.1 g/100 mL at 21.5 °C.[2]

Solubility in Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Acetonitrile | Slightly Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Based on its chemical structure, this compound is expected to be soluble in many organic solvents due to its aromatic character and the presence of a methoxy (B1213986) group.[1]

Solubility of Structurally Similar Compounds

To provide a more comprehensive understanding, the solubility of two structurally related compounds, 2-methylaniline (o-toluidine) and 4-methoxyaniline (p-anisidine), is presented below. This data can be used to infer the likely solubility behavior of this compound.

Table 1: Solubility of 2-Methylaniline (o-Toluidine)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | ~16 g/L | 20 | [5] |

| Ethanol | Miscible | Not Specified | [5] |

| Diethyl Ether | Miscible | Not Specified | [5] |

| Chloroform | Miscible | Not Specified | [5] |

| Benzene | Readily Soluble | Not Specified | [6] |

Table 2: Solubility of 4-Methoxyaniline (p-Anisidine)

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 21 g/L | 20 | [7] |

| Ethanol | Soluble | Not Specified | [8][9] |

| Diethyl Ether | Soluble | Not Specified | [9] |

| Acetone | Soluble | Not Specified | [10] |

| Benzene | Soluble | Not Specified | [10] |

| Hexane (B92381) | Limited | Not Specified | [8] |

The principle of "like dissolves like" suggests that this compound will exhibit good solubility in polar organic solvents like alcohols and ethers, and moderate to good solubility in less polar solvents like toluene (B28343) and benzene. Its solubility in non-polar solvents like hexane is expected to be limited.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, experimental determination is recommended. The isothermal shake-flask method is a widely accepted standard for determining the equilibrium solubility of a compound.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The temperature should be controlled to ±0.5 °C.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. If necessary, centrifuge the vial at a controlled temperature to facilitate phase separation.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant (saturated solution) using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately dilute the aliquot with a known volume of the solvent to prevent crystallization and to bring the concentration into the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the solubility (S) in g/L or mol/L using the following equation:

S = (C_measured × Dilution_Factor)

where:

-

C_measured is the concentration of the diluted sample determined by the analytical method.

-

Dilution_Factor is the ratio of the final volume of the diluted solution to the initial volume of the supernatant taken.

-

Workflow for Isothermal Equilibrium Solubility Determination:

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Role in Drug Development and Chemical Synthesis

This compound is a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials.

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of complex molecules with potential therapeutic applications. For instance, it is used in the creation of compounds investigated for their anticancer properties.[1]

-

Advanced Materials: In materials science, derivatives of this compound are utilized in the development of triarylamine polymers. These polymers possess excellent charge transport properties, making them suitable for applications in organic electronics like OLEDs and OFETs.

The solubility of this compound in various organic solvents is a critical factor in these synthetic processes, influencing reaction rates, product yields, and the ease of purification.

Logical Relationship in Synthetic Utility:

Caption: Role of solubility in the applications of this compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is limited in the public domain, its physicochemical properties and the solubility of structurally similar compounds suggest good solubility in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a reliable framework for their determination. A thorough understanding and experimental verification of its solubility are critical for leveraging the full potential of this compound as a versatile intermediate in pharmaceutical and materials science research and development.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound 98 102-50-1 [sigmaaldrich.com]

- 4. This compound [stenutz.eu]

- 5. 2-Methylaniline (o-Toluidine) - SYNTHETIKA [synthetikaeu.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. carlroth.com [carlroth.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. talentchemicals.com [talentchemicals.com]

- 10. p-Anisidine - Wikipedia [en.wikipedia.org]

The Versatility of 4-Methoxy-2-methylaniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a substituted aniline (B41778) that serves as a critical and versatile building block in the landscape of medicinal chemistry. Its unique structural features, comprising a methoxy (B1213986) and a methyl group on the aniline ring, provide a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide explores the significant applications of this compound in the development of novel therapeutics, with a particular focus on its role in the synthesis of potent anticancer agents. We will delve into its use in constructing antitubulin agents that overcome drug resistance and its potential in the design of targeted kinase inhibitors. This document will provide a comprehensive overview of the synthetic strategies, biological activities, and underlying mechanisms of action of compounds derived from this important chemical intermediate.

Core Applications in Anticancer Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of advanced chemical entities with anticancer properties.[1] Its derivatives have shown significant potential as antimitotic agents and kinase inhibitors, targeting key pathways involved in cancer cell proliferation and survival.

Antitubulin Agents: Overcoming Clinical Resistance

One of the most promising applications of this compound is in the synthesis of potent antitubulin agents. These compounds function by inhibiting the assembly of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] A significant advantage of certain derivatives is their ability to circumvent common clinical resistance mechanisms that plague other microtubule-targeting drugs like paclitaxel.[1]

A notable example is the synthesis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a potent chiral compound investigated for its antitubulin properties.[1] Research has shown that compounds derived from this aniline building block are effective against cancer cell lines that overexpress P-glycoprotein (Pgp) or the βIII-tubulin isoform.[1] Furthermore, studies on the enantiomers of related compounds have revealed that the (S)-enantiomer exhibits significantly greater potency in both inhibiting tumor cell proliferation and disrupting tubulin dynamics, highlighting the importance of stereochemistry in drug design.[1]

| Compound | Target | Activity | Cell Lines | Reference |

| (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | Tubulin Assembly | Potent inhibitor | Panel of 60 tumor cell lines | [1] |

Kinase Inhibitors: Targeting Signaling Pathways

The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are privileged structures in medicinal chemistry, known for their ability to act as ATP-competitive inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. The substitution pattern on the aniline ring is critical for achieving high potency and selectivity. The presence of a methoxy group, as in this compound, is often favored in the design of kinase inhibitors.

While direct synthesis from this compound is not always explicitly stated in the literature for many well-known kinase inhibitors, the structure-activity relationship (SAR) studies of 4-anilinoquinazolines as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase highlight the importance of the substitution pattern.[2] Small lipophilic groups at the 3-position of the aniline ring and electron-donating groups on the quinazoline (B50416) moiety are generally favored for high potency.[2] The 4-methoxy and 2-methyl substitution of the title compound fits this profile, suggesting its high potential as a building block for potent and selective EGFR inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are representative methodologies for key reactions involving aniline derivatives like this compound.

Synthesis of 4-Anilinoquinazolines via Microwave-Assisted N-Arylation

This protocol describes a general and efficient method for the synthesis of 4-anilinoquinazoline derivatives, which are common scaffolds for kinase inhibitors.

Materials:

-

4-Chloroquinazoline (B184009) derivative

-

This compound

-

Tetrahydrofuran (THF)

-

Water

-

Microwave reactor

Procedure:

-

To a 10 mL microwave reactor vial, add the 4-chloroquinazoline derivative (1.0 eq) and this compound (1.2 eq).

-

Add a 1:1 mixture of THF and water (e.g., 4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 100-120 °C for 10-20 minutes.

-

After completion, cool the vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 4-(4-methoxy-2-methylanilino)quinazoline product.

Catalytic Dehydrogenation for the Synthesis of Diphenylamine (B1679370) Derivatives

A patented process describes the synthesis of diphenylamine derivatives from 2-methyl-4-methoxyaniline through catalytic dehydrogenation.[1][3]

Materials:

-

2-Methyl-4-methoxyaniline

-

2,6-Dimethylcyclohexanone

-

Palladium on carbon (5% Pd/C) catalyst

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 2-methyl-4-methoxyaniline, 2,6-dimethylcyclohexanone, and the 5% Pd/C catalyst (1-10 wt.% relative to the aniline).[1]

-

Pressurize the reactor with an inert gas.

-

Heat the reaction mixture to 150–200°C.[1]

-

Maintain the pressure at approximately 2.0 kg/cm ² while continuously removing the hydrogen and water formed during the reaction to drive the equilibrium towards product formation.[1]

-

After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst.

-

The product, 4-methoxy-2,2',6'-trimethyldiphenylamine, can be purified by distillation, crystallization, or extraction.[3]

Visualizing Molecular Interactions and Synthetic Pathways

Diagrams are essential for understanding complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for use with Graphviz.

EGFR Signaling Pathway and Inhibition by Anilinoquinazolines

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.

Experimental Workflow: Synthesis of 4-Anilinoquinazolines

Caption: Workflow for the synthesis of 4-anilinoquinazolines.

Conclusion

This compound is a highly valuable and strategic building block in medicinal chemistry, particularly in the development of anticancer therapeutics. Its utility in the synthesis of potent antitubulin agents that can overcome drug resistance mechanisms demonstrates its significant potential. Furthermore, its structural features make it an ideal candidate for the synthesis of targeted kinase inhibitors. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and utilization of this compound in the discovery of novel and effective therapeutic agents. As research in oncology continues to advance, the importance of such versatile chemical intermediates will undoubtedly grow, paving the way for the next generation of targeted cancer therapies.

References

- 1. This compound|High-Purity Research Chemical [benchchem.com]

- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

4-Methoxy-2-methylaniline: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-methylaniline, also known as m-cresidine, is a versatile substituted aniline (B41778) that serves as a crucial building block in various fields of organic synthesis.[1] Its unique structural features, including an electron-donating methoxy (B1213986) group and a methyl group on the aromatic ring, impart specific reactivity and make it a valuable precursor for the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the properties, key reactions, and applications of this compound, with a focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols for seminal reactions are provided to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis. The following tables summarize its key physicochemical and spectroscopic data.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Brick red crystals or liquid | [2] |

| Melting Point | 13-14 °C | [2] |

| Boiling Point | 249.4 °C at 760 mmHg | [2] |

| Density | 1.065 g/cm³ | [2] |

| Refractive Index | n20/D 1.565 | [2] |

| Solubility | Soluble in organic solvents; insoluble in water | [2] |

| Spectroscopic Data | Interpretation |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methyl protons, and amine protons. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbon, and methyl carbon. |

| IR | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of aromatic and aliphatic groups, C-O stretching of the methoxy group, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Core Synthetic Applications

This compound is a versatile building block for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and advanced materials. Its reactivity is primarily centered around the nucleophilic amino group and the electron-rich aromatic ring.

Synthesis of Bioactive Heterocycles

A significant application of this compound is in the synthesis of nitrogen-containing heterocyclic compounds, many of which exhibit potent biological activity. A notable example is its use in the synthesis of potent antitubulin agents. While the direct use of this compound is not detailed, its close derivative, 4-methoxy-N-methylaniline, is a key intermediate in the synthesis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a compound with significant anticancer properties.

Synthesis of Triarylamine-Based Materials

This compound is a key monomer in the synthesis of triarylamine-based polymers. These polymers are of significant interest in materials science due to their excellent charge transport properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of the this compound unit allows for the fine-tuning of the electronic and optical properties of the resulting polymers.

Key Experimental Protocols

This section provides detailed experimental procedures for key reactions involving this compound and its derivatives.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (Illustrative Heterocycle Synthesis)

This protocol, starting from the related 4-methoxyaniline, illustrates a typical sequence for the synthesis of a complex heterocyclic system.

Reaction Scheme: 4-Methoxyaniline → 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline (multi-step)

Step 1: Cyclization

-

Reagents: 4-Methoxyaniline, Ethyl acetoacetate (B1235776), Polyphosphoric acid.

-

Procedure: A mixture of 4-methoxyaniline and ethyl acetoacetate is heated with polyphosphoric acid at 170 °C for 1 hour.

Step 2: Nitrification

-

Reagents: Product from Step 1, Propionic acid, Nitric acid.

-

Procedure: The product from the cyclization step is treated with a mixture of propionic acid and nitric acid at 125 °C for 2 hours.

Step 3: Chlorination

-

Reagents: Product from Step 2, Phosphorus oxychloride, N,N-Dimethylformamide.

-

Procedure: The nitrated product is heated with phosphorus oxychloride and a catalytic amount of N,N-dimethylformamide at 110 °C for 1 hour to yield the final product.

Overall Yield: 85%[2]

Protocol 2: Electrophilic Bromination of an Aniline (General Procedure)

This protocol describes a general method for the bromination of an aniline derivative, which can be adapted for this compound. The methoxy and methyl groups are activating and will direct the incoming electrophile.

Reaction Scheme: Ar-NH₂ + NBS → Br-Ar-NH₂

Reagents:

-

Substituted Aniline (e.g., this compound)

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane, Chloroform)

Procedure:

-

Dissolve the aniline derivative in the chosen solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (typically 1.0 to 1.1 equivalents) portion-wise to the solution at room temperature. The reaction may be exothermic, so cooling might be necessary.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: Ullmann C-N Coupling (General Procedure)

This protocol outlines a general procedure for the copper-catalyzed amination of an aryl halide with an aniline, which can be adapted for this compound.

Reaction Scheme: Ar-X + this compound --(CuI, Ligand, Base)--> Ar-NH-(C₆H₃(OCH₃)(CH₃))

Reagents:

-

Aryl halide (Iodide or Bromide)

-

This compound

-

Copper(I) iodide (CuI)

-

Ligand (e.g., L-proline, N-methylglycine)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMSO, DMF)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, CuI, the ligand, and the base.

-

Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction by TLC or GC/MS.

-

After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture to remove insoluble salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Protocol 4: Oxidative Polymerization for Triarylamine Polymer Synthesis (General Procedure)

This protocol describes a general method for the synthesis of triarylamine polymers via oxidative coupling, which can be adapted for the polymerization of this compound.

Reaction Scheme: n (this compound) --(Oxidant)--> [- (C₆H₂(OCH₃)(CH₃)) -NH-]n

Reagents:

-

This compound (monomer)

-

Oxidant (e.g., Iron(III) chloride (FeCl₃), Ammonium persulfate)

-

Solvent (e.g., Chloroform, Dichloromethane)

Procedure:

-

Dissolve the this compound monomer in the chosen solvent in a reaction flask.

-

Prepare a solution of the oxidant in a suitable solvent.

-

Add the oxidant solution dropwise to the monomer solution at a controlled temperature (often room temperature or below).

-

Stir the reaction mixture for a specified period (e.g., 24 hours) to allow for polymerization.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

-

Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and oxidant residues.

-

Dry the polymer under vacuum.

-

Characterize the polymer by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, NMR for structure confirmation, and UV-Vis spectroscopy for optical properties.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, leading to the synthesis of complex and valuable molecules for the pharmaceutical and materials science industries. The detailed protocols provided in this guide serve as a practical resource for researchers to effectively utilize this important synthetic intermediate in their work. As the demand for novel bioactive compounds and advanced materials continues to grow, the importance of this compound as a key starting material is expected to increase.

References

The Role of 4-Methoxy-2-methylaniline in Anticancer Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-2-methylaniline, a substituted aniline (B41778) derivative, serves as a crucial and versatile building block in the synthesis of novel therapeutic agents, particularly in the realm of oncology. Its unique structural and electronic properties make it an attractive starting material for the development of targeted anticancer compounds. This technical guide provides an in-depth analysis of the role of this compound in the discovery of two primary classes of anticancer agents: kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) antagonists, and antitubulin agents. This document details the synthesis, mechanisms of action, and structure-activity relationships of derivatives synthesized from this scaffold. It includes a compilation of quantitative biological data, comprehensive experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field of drug discovery.

Introduction: The Versatility of the Aniline Scaffold in Oncology